molecular formula C16H14N2O2 B1664676 6,7-Dimethoxy-2-phenylquinoxaline CAS No. 146535-11-7

6,7-Dimethoxy-2-phenylquinoxaline

Cat. No. B1664676
M. Wt: 266.29 g/mol
InChI Key: QNOXYUNHIGOWNY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-phenylquinoxaline is a chemical compound with the molecular formula C16H14N2O2 . It is a quinoxaline derivative , which is a class of compounds that have been of interest due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-phenylquinoxaline is represented by the InChI code 1S/C16H14N2O2/c1-19-15-8-12-13 (9-16 (15)20-2)18-14 (10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3 . This indicates that the molecule consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-2-phenylquinoxaline has a molecular weight of 266.3 . It appears as a white to yellow to orange powder or crystals . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Chemical Properties and Synthesis :

    • 6,7-Dimethoxy-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound .
    • It has a molecular weight of 266.3 .
    • It is a white to yellow to orange powder or crystals .
    • It is stored in a dark place, under an inert atmosphere, at room temperature .
  • Pharmacological Applications :

    • Quinoxaline derivatives, including 6,7-Dimethoxy-2-phenylquinoxaline, have been used in various pharmaceutical applications .
    • They have shown potential as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV agents, and more .
  • Cancer Research :

    • Quinoxaline derivatives have been used in cancer research .
    • For example, a library of 6,7-dimethoxy quinazoline was prepared and screened against VEGFR-2 tyrosine kinase and human umbilical vein endothelial cells (HUVEC) in vitro .
  • Chemical Properties and Synthesis :

    • 6,7-Dimethoxy-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound .
    • It has a molecular weight of 266.3 .
    • It is a white to yellow to orange powder or crystals .
    • It is stored in a dark place, under an inert atmosphere, at room temperature .
  • Pharmacological Applications :

    • Quinoxaline derivatives, including 6,7-Dimethoxy-2-phenylquinoxaline, have been used in various pharmaceutical applications .
    • They have shown potential as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV agents, and more .
  • Cancer Research :

    • Quinoxaline derivatives have been used in cancer research .
    • For example, a library of 6,7-dimethoxy quinazoline was prepared and screened against VEGFR-2 tyrosine kinase and human umbilical vein endothelial cells (HUVEC) in vitro .
  • Chemical Properties and Synthesis :

    • 6,7-Dimethoxy-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound .
    • It has a molecular weight of 266.3 .
    • It is a white to yellow to orange powder or crystals .
    • It is stored in a dark place, under an inert atmosphere, at room temperature .
  • Pharmacological Applications :

    • Quinoxaline derivatives, including 6,7-Dimethoxy-2-phenylquinoxaline, have been used in various pharmaceutical applications .
    • They have shown potential as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV agents, and more .
  • Cancer Research :

    • Quinoxaline derivatives have been used in cancer research .
    • For example, a library of 6,7-dimethoxy quinazoline was prepared and screened against VEGFR-2 tyrosine kinase and human umbilical vein endothelial cells (HUVEC) in vitro .

Safety And Hazards

The safety information for 6,7-Dimethoxy-2-phenylquinoxaline indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6,7-dimethoxy-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOXYUNHIGOWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163393
Record name 6,7-Dimethoxy-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-phenylquinoxaline

CAS RN

146535-11-7
Record name 6,7-Dimethoxy-3-phenylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RRE Eldin, AA Al-Karmalawy, MH Alotaibi… - New Journal of …, 2022 - pubs.rsc.org
According to Global Cancer Statistics 2021, female breast cancer has exceeded lung cancer as the most frequently diagnosed cancer. As a result of this widespread breast cancer, it is …
Number of citations: 14 pubs.rsc.org
C Kumar Shahi, S Pradhan… - European Journal of …, 2017 - Wiley Online Library
Substituted 2‐arylquinoxalines have been synthesized by an unprecedented Cu I ‐catalyzed ring‐opening/cyclization reaction followed by detosylation/aromatization of activated …
S Shee, D Panja, S Kundu - The Journal of Organic Chemistry, 2020 - ACS Publications
The inexpensive and simple NiBr 2 /1,10-phenanthroline system-catalyzed synthesis of a series of quinoxalines from both 2-nitroanilines and 1,2-diamines is demonstrated. The …
Number of citations: 50 pubs.acs.org
MF Zayed - Chemistry, 2023 - mdpi.com
Quinoxaline is a fused heterocycle system of a benzene ring and pyrazine ring. It has earned considerable attention due to its importance in the field of medicinal chemistry. The system …
Number of citations: 0 www.mdpi.com
SK Kotovskaya, SA Romanova, VN Charushin… - Russian journal of …, 2002 - Springer
For the purpose of biological screening, a number of new quinoxalines have been synthesized via fluorine replacement in 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides and …
Number of citations: 7 link.springer.com
C Wang, S Pimple, JK Buolamwini - Biochemical pharmacology, 2010 - Elsevier
Unlike the major equilibrative nucleoside transporters, there is a dearth of potent specific inhibitors of concentrative nucleoside transporters (CNTs). We investigated the interaction of …
Number of citations: 25 www.sciencedirect.com
MS Vasefi, JS Kruk, JJ Heikkila… - Journal of …, 2013 - Wiley Online Library
The serotonin (5‐HT) type 7 receptor is expressed throughout the CNS including the hippocampus. Long‐term (2–24 h) activation of 5‐HT7 receptors regulates growth factor receptor …
Number of citations: 36 onlinelibrary.wiley.com
K Gopalaiah, A Saini, SN Chandrudu… - Organic & …, 2017 - pubs.rsc.org
A copper-catalyzed oxidative coupling reaction of o-phenylenediamines with 2-aryl/heteroarylethylamines using molecular oxygen as an oxidant has been developed. This approach …
Number of citations: 23 pubs.rsc.org
PM Paez, DJ Fulton, V Spreur, V Handley… - Journal of …, 2010 - Soc Neuroscience
It is becoming increasingly clear that voltage-operated Ca 2+ channels (VOCCs) play a fundamental role in the development of oligodendrocyte progenitor cells (OPCs). Because direct …
Number of citations: 51 www.jneurosci.org
M Gu, M Donato, M Guo, N Wary, Y Miao… - Science Translational …, 2021 - science.org
Pulmonary arterial hypertension (PAH) is a progressive disorder leading to occlusive vascular remodeling. Current PAH therapies improve quality of life but do not reverse structural …
Number of citations: 18 www.science.org

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